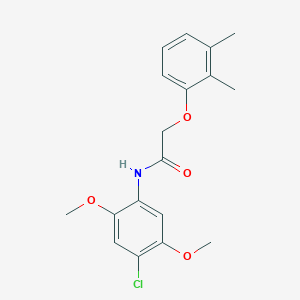

![molecular formula C19H31N3O2 B5557810 4-[4-(3-羟基-3-甲基丁基)苄基]-N,N-二甲基-1-哌嗪甲酰胺](/img/structure/B5557810.png)

4-[4-(3-羟基-3-甲基丁基)苄基]-N,N-二甲基-1-哌嗪甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives often involves strategies such as the reaction of piperazine with various functionalized compounds to introduce desired substituents. For example, piperazines can be synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates in ethereal solution, or by reacting 1-methyl piperazine with dibasic acid chlorides in benzene solution to obtain alkylene di-acyl-di-(1-methyl piperazides) (Y. Tung). This methodology may be adaptable for synthesizing the compound of interest by substituting with the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide, is critical for their biological activity. Structural analyses, such as X-ray crystallography, provide insights into the conformation and configuration of these molecules. For instance, the crystal structures of certain piperazine derivatives reveal their conformational preferences and intermolecular interactions, which are essential for understanding their chemical reactivity and interaction with biological targets (Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that modify their chemical properties. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility of piperazine compounds in chemical synthesis (E. J. Browne et al., 1981).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. These properties are crucial for their formulation and application in various scientific fields. Studies on the crystallization and polymorphism of piperazine compounds can offer valuable insights into their physical characteristics and stability (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with other molecules, are fundamental aspects of their utility. Research into the synthesis and reactivity of specific piperazine derivatives provides a foundation for understanding the chemical behavior of similar compounds. For example, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity highlight the chemical versatility and potential applications of piperazine derivatives in medicinal chemistry (H. Sugimoto et al., 1990).

科学研究应用

代谢途径

新型抗抑郁药(如 Lu AA21004)的代谢涉及氧化过程,产生多种代谢物,包括 4-羟基苯基代谢物、亚砜、N-羟基化哌嗪和进一步氧化为苯甲酸的苄醇。这些代谢过程涉及多种细胞色素 P450 酶,包括 CYP2D6、CYP2C9、CYP3A4/5 和 CYP2A6,突出了药物复杂的生物转化以及代谢研究在药物开发中的重要性 (Hvenegaard 等人,2012)。

抗菌和抗病毒特性

哌嗪衍生物已被发现具有作为抗菌和抗病毒剂的潜力。例如,新型哌嗪连接化合物对耐药金黄色葡萄球菌菌株表现出有希望的抗菌活性,表明哌嗪衍生物在对抗抗生素耐药性方面具有治疗潜力 (Shroff 等人,2022)。此外,具有哌嗪连接体的双(吡唑-苯并呋喃)杂化物已显示出有效的细菌生物膜和 MurB 酶抑制作用,强调了它们在解决细菌致病性和耐药机制方面的价值 (Mekky 和 Sanad,2020)。

镇痛和抗抑郁作用

某些 δ-阿片受体激动剂,包括 N,N-二乙基-4-(5-羟基螺并[色满-2,4'-哌啶]-4-基)苯甲酰胺衍生物,如 ADL5859 和 ADL5747,在大鼠模型中表现出显着的口服生物利用度以及镇痛和抗抑郁作用。这些发现表明这些化合物在慢性疼痛治疗中的潜力,突出了 δ-阿片受体机制在介导这些作用中的重要性 (Nozaki 等人,2012)。

抗肿瘤活性

弗拉替尼是一种正在进行慢性髓性白血病 (CML) 临床试验的新型抗肿瘤酪氨酸激酶抑制剂,证明了哌嗪衍生物在癌症治疗中的重要性。在 CML 患者中鉴定弗拉替尼代谢物提供了对药物代谢途径的深入了解,这对于了解其药代动力学和优化其治疗效果至关重要 (Gong 等人,2010)。

属性

IUPAC Name |

4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O2/c1-19(2,24)10-9-16-5-7-17(8-6-16)15-21-11-13-22(14-12-21)18(23)20(3)4/h5-8,24H,9-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMODGHYIABFGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)